molecular formula C12H16ClN3O B1356019 6-Ethoxy-4-hydrazino-2-methylquinoline hydrochloride CAS No. 1071572-37-6

6-Ethoxy-4-hydrazino-2-methylquinoline hydrochloride

Cat. No. B1356019
M. Wt: 253.73 g/mol
InChI Key: JQKLVWIDTJOMQK-UHFFFAOYSA-N
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Description

6-Ethoxy-4-hydrazino-2-methylquinoline hydrochloride, also known as EHMQHCl, is a synthetic compound with a variety of applications in scientific research and laboratory experiments. It is an aromatic heterocyclic compound composed of an ethoxy group, a hydrazino group, and a methylquinoline ring. It has a molecular formula of C11H14ClN3O and a molecular weight of 241.7 g/mol. EHMQHCl is a white, crystalline solid that is soluble in water and ethanol.

Scientific Research Applications

  • Synthesis and Transformations : This compound and its derivatives have been synthesized and studied for various chemical transformations. For instance, substituted 4-hydrazino-2-methylquinolines, including those with ethoxy groups, have been synthesized and further reacted with other compounds to produce diverse chemical structures, potentially leading to various applications in medicinal chemistry and other fields (Avetisyan et al., 2010).

  • Antimicrobial Activity : Derivatives of 2-ethoxy-4-hydrazinoquinazoline have been synthesized and evaluated for their antimicrobial activity. These compounds showed promise as novel quinazoline derivatives with potential applications in combating microbial infections (El-Hashash et al., 2011).

  • Antioxidant Applications : Ethoxyquin, a related compound, has been extensively used as an antioxidant in animal feed to protect against lipid peroxidation. Its safety and potential harmful effects have been studied, indicating its significant role in preserving feed quality while also pointing out the need for careful evaluation of its effects on health (Blaszczyk et al., 2013).

  • Pharmacological Effects : The pharmacological effects of tetrahydroisoquinolines, which share structural similarities with 6-ethoxy-4-hydrazino-2-methylquinoline, have been investigated. These studies provide insights into the potential cardiovascular and smooth muscle effects of such compounds, which could be relevant for understanding the pharmacological properties of 6-ethoxy-4-hydrazino-2-methylquinoline derivatives (Hjort et al., 1938; Hjort et al., 1942).

These studies highlight the diverse scientific research applications of 6-Ethoxy-4-hydrazino-2-methylquinoline hydrochloride and its related compounds, ranging from synthetic chemistry and antimicrobial activities to antioxidant applications and pharmacological effects. The continued exploration of this compound and its derivatives could lead to novel applications in various fields of science and medicine.

Synthesis and Transformations

  • Synthesis of Substituted Quinolines : 6(8)-Substituted 4-hydrazino-2-methylquinolines can be synthesized from the reaction of corresponding 4-chloro-2-methylquinolines with hydrazine hydrate. This leads to the production of dimethyl-pyrroloquinolines and pyrazolyl-quinolines (Avetisyan, Aleksanyan, & Ambartsumyan, 2010).

Antimicrobial Applications

  • Synthesis of Novel Quinazoline Derivatives : Reactions with various agents, such as diethyl oxalate and ethyl chloroacetate, produce novel quinazoline derivatives with potential antimicrobial activities (El-Hashash, Rizk, El-Bassiouny, & Darwish, 2011).

Antioxidant Use in Animal Feed

  • Use as an Antioxidant : 6-Ethoxy-4-hydrazino-2-methylquinoline hydrochloride is known for its use as an antioxidant in animal feed to protect against lipid peroxidation, although it's not used in food for human consumption (Blaszczyk, Augustyniak, & Skolimowski, 2013).

Pharmacological Effects

  • Effects on Blood Pressure and Smooth Muscle : Some isoquinolines, including ethoxy derivatives, have been studied for their effects on blood pressure, respiration, and smooth muscle (Fassett & Hjort, 1938).

Structural and Mechanistic Studies

  • Reactions with Trifluoromethyl-β-diketones : Studies on the reaction of hydrazinoquinolines with trifluoromethyl-β-diketones provide insight into structural and mechanistic aspects of these compounds (Singh, Kapoor, Kumar, & Threadgill, 1997).

properties

IUPAC Name

(6-ethoxy-2-methylquinolin-4-yl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O.ClH/c1-3-16-9-4-5-11-10(7-9)12(15-13)6-8(2)14-11;/h4-7H,3,13H2,1-2H3,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQKLVWIDTJOMQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C(N=C2C=C1)C)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80589141
Record name 6-Ethoxy-4-hydrazinyl-2-methylquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80589141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Ethoxy-4-hydrazino-2-methylquinoline hydrochloride

CAS RN

1071572-37-6
Record name 6-Ethoxy-4-hydrazinyl-2-methylquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80589141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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